molecular formula C10H9NO3 B13712144 4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

4-Hydroxy-2-methyl-1H-indole-6-carboxylic Acid

Cat. No.: B13712144
M. Wt: 191.18 g/mol
InChI Key: KEDNHMPKWBMBOM-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its crystalline solid form, typically appearing white to slightly yellow . Indoles play a crucial role in cell biology and have been extensively studied for their biological activities .

Preparation Methods

The synthesis of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves several steps. One common method is the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction typically involves methanesulfonic acid (MsOH) under reflux in methanol (MeOH), yielding the desired indole derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding quinones.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing cellular processes such as signal transduction, gene expression, and enzyme activity . The specific pathways and targets depend on the particular indole derivative and its structural modifications.

Comparison with Similar Compounds

4-Hydroxy-2-methyl-1H-indole-6-carboxylic acid can be compared with other similar compounds, such as:

These compounds share the indole core structure but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4-hydroxy-2-methyl-1H-indole-6-carboxylic acid

InChI

InChI=1S/C10H9NO3/c1-5-2-7-8(11-5)3-6(10(13)14)4-9(7)12/h2-4,11-12H,1H3,(H,13,14)

InChI Key

KEDNHMPKWBMBOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2O)C(=O)O

Origin of Product

United States

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